molecular formula C6H4F4N2 B13125781 3-Amino-5-fluoro-2-(trifluoromethyl)pyridine

3-Amino-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B13125781
M. Wt: 180.10 g/mol
InChI Key: YVFWSHPEJHWTSR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative. Compounds containing fluorine atoms, particularly those with trifluoromethyl groups, are of significant interest in various fields due to their unique chemical and physical properties. These properties often include increased metabolic stability, lipophilicity, and bioavailability, making them valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination . For instance, 3-bromo-2-nitropyridine can react with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve high-temperature reactions with fluorinating agents such as aluminum fluoride and copper fluoride. These reactions can yield mixtures of fluorinated pyridines, which are then separated and purified .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)pyridin-3-amine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines such as:

Uniqueness

5-Fluoro-2-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced metabolic stability, which are not as pronounced in similar compounds .

Properties

Molecular Formula

C6H4F4N2

Molecular Weight

180.10 g/mol

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4F4N2/c7-3-1-4(11)5(12-2-3)6(8,9)10/h1-2H,11H2

InChI Key

YVFWSHPEJHWTSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C(F)(F)F)F

Origin of Product

United States

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